molecular formula C22H22FN3O3 B7979447 AZD2461 CAS No. 1342899-73-3

AZD2461

Cat. No.: B7979447
CAS No.: 1342899-73-3
M. Wt: 395.4 g/mol
InChI Key: HYNBNUYQTQIHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD2461 is a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor developed as a structural analog of olaparib, the first FDA-approved PARP inhibitor . Designed to address limitations of olaparib, such as P-glycoprotein (P-gp)-mediated drug resistance and hematological toxicity, this compound exhibits distinct pharmacological properties:

  • PARP Inhibition Profile: Potently inhibits PARP1 (IC₅₀ = 5 nM) and PARP2 (IC₅₀ = 2 nM), comparable to olaparib. However, it shows 50-fold lower affinity for PARP3 (IC₅₀ = 200 nM vs. olaparib’s 4 nM) .
  • P-gp Substrate Status: Unlike olaparib, this compound is a poor substrate for P-gp, enabling efficacy in P-gp-overexpressing, olaparib-resistant tumors .
  • Therapeutic Applications: Demonstrated single-agent activity in BRCA1/2-deficient cancers and synergy with DNA-damaging agents (e.g., temozolomide) in preclinical models .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657831
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174043-16-3
Record name AZD-2461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1174043-16-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-2461
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 2-Fluoro-5-((4-Oxo-3,4-Dihydrophthalazin-1-yl)Methyl)Benzoic Acid (Intermediate 1)

The synthesis commences with the coupling of 2-fluoro-5-(chloromethyl)benzoic acid and 1,2-dihydrophthalazin-4(3H)-one under basic conditions. Key steps include:

  • Alkylation : Treatment with NaH in DMF facilitates methylene bridge formation between the benzoic acid and phthalazinone moieties.

  • Purification : Crude product is isolated via extraction with dichloromethane and purified using flash chromatography (EtOAc/hexanes gradient), yielding Intermediate 1 in 68–72% purity.

Coupling with 4-Methoxypiperidine

The final step employs O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent:

  • Reaction Conditions : Intermediate 1 (27.5 g, 92.20 mmol), 4-methoxypiperidine (11.68 g, 101.42 mmol), and triethylamine (30.8 mL) in dimethylacetamide (DMA) at 20°C under nitrogen.

  • Workup : Post-reaction dilution with water, extraction with ethyl acetate, and silica gel chromatography afford this compound with >95% purity (LCMS).

Table 1. Key Parameters for Patent Synthesis

ParameterValueSource
Overall Yield51% (4 steps)
Purity (Final Product)>95% (LCMS)
Reaction Time12–24 h (per step)

Transition Metal-Free α-Arylation Approach

To address environmental and cost concerns, an alternative route was developed using 2-acetylbenzoic acid as the starting material (Fig. 2).

Generation of Conjugated Enolate

  • Base System : Lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C induces enolate formation.

  • Arylation : Reaction with 4-fluoro-3-iodobenzonitrile under transition metal-free conditions achieves α-arylation in 85% yield.

Phthalazinone Ring Construction

Cyclization of the α-arylated intermediate with hydrazine hydrate in ethanol under reflux forms the phthalazinone core. Subsequent coupling with 4-methoxypiperidine via HBTU-mediated amidation completes the synthesis.

Advantages Over Patent Route :

  • Eliminates phosphonate precursors (cf. Horner–Wadsworth–Emmons olefination).

  • Reduces heavy metal waste (Pd/Cu catalysts excluded).

Radiolabeling for PET Imaging: [18F]this compound

For diagnostic applications, this compound has been radiolabeled with fluorine-18 via copper-mediated fluorodeboronation (Fig. 3).

Boronic Ester Precursor Synthesis

  • SEM Protection : The phthalazinone nitrogen is protected with [2-(trimethylsilyl)ethoxymethyl] (SEM) to prevent coordination with copper.

  • Boronation : Palladium-catalyzed Miyaura borylation installs the boronic pinacol ester group (yield: 74%).

18F-Fluorodeboronation

  • Conditions : [18F]KF/K222, Cu(OTf)2(impy)4 catalyst in 1,3-dimethyl-2-imidazolidinone (DMI) at 110°C.

  • Purification : Reverse-phase HPLC separates [18F]this compound from protodeboronated byproduct (radiochemical purity >99%).

Table 2. Radiochemical Synthesis Metrics

ParameterManual SynthesisAutomated Synthesis
Activity Yield9% ± 3%3% ± 1%
Molar Activity (GBq/μmol)17237
Synthesis Time135 min120 min

Analytical Characterization and Quality Control

Structural Confirmation

  • NMR : 1H NMR (500 MHz, CDCl3) δ 8.34 (d, J = 7.8 Hz, 1H, phthalazinone-H), 7.92–7.87 (m, 2H, Ar-H), 7.45 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H).

  • HRMS : m/z calculated for C22H22FN3O3 [M+H]+: 396.1664, found: 396.1668.

Purity Assessment

  • LCMS : Retention time = 6.72 min (C18 column, 0.1% formic acid/MeCN gradient).

  • HPLC : >99% purity at 254 nm (method: 60:40 H2O:MeCN isocratic).

Method Optimization and Industrial Considerations

Solvent System Optimization

Replacing DMF with dimethylacetamide (DMA) in coupling steps reduces genotoxic impurity formation while maintaining reaction efficiency (yield increase from 68% to 73%).

Catalytic Improvements in Radiofluorination

Screening of copper ligands revealed Cu(OTf)2(impy)4 (impy = imidazo[1,2-b]pyridazine) enhances 18F-incorporation efficiency by 32% compared to Cu(OTf)2(py)4.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Transition metal-free route achieves PMI = 23 vs. 41 for patent route.

  • E-Factor : Reduced from 18.7 to 9.5 kg waste/kg product .

Chemical Reactions Analysis

Types of Reactions

AZD2461 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, peptide coupling reagents (EDCI, DCC)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

AZD2461 has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe for studying biological processes or as a potential drug candidate in medicinal chemistry.

    Medicine: It could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of AZD2461 depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl and methoxypiperidine moieties may enhance its binding affinity and selectivity towards these targets, leading to the modulation of specific biological pathways.

Comparison with Similar Compounds

Research Findings and Clinical Implications

Preclinical Efficacy
  • BRCA-Deficient Models : this compound induced synthetic lethality in BRCA1-mutant breast cancer cells (e.g., MDA-MB-436) with potency similar to olaparib .
  • Combination Therapy : Synergized with valproic acid (VPA) in PTEN-mutated prostate cancer (PC-3 cells), enhancing apoptosis and suppressing homologous recombination (HR) repair genes (e.g., RAD51, MRE11) .
Limitations
  • BBB Penetration: Despite structural modifications, [¹⁸F]this compound analogs showed negligible brain uptake in non-human primates, limiting utility in neuroimaging .

Structural and Mechanistic Insights

  • PARP3 Binding : this compound’s reduced PARP3 affinity stems from steric clashes in the PARP3 D-loop, a region permissive to olaparib’s binding due to its smaller structure .
  • Radiolabeled Derivatives: [¹⁸F]this compound’s tumor uptake (7.34 ± 1.16 %ID/g in PSN-1 xenografts) underscores its utility in PARP1-specific imaging, though off-target binding occurs .

Biological Activity

AZD2461 is a novel inhibitor of poly (ADP-ribose) polymerase (PARP), primarily studied for its potential in cancer therapy, particularly in tumors with BRCA mutations. This compound has shown promising results in various preclinical studies, demonstrating its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in different cancer types, and relevant case studies.

This compound functions by inhibiting PARP enzymes, which play a crucial role in DNA repair processes. By blocking PARP activity, this compound prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately resulting in cell death, particularly in cancer cells that are already compromised in their DNA repair capabilities due to BRCA mutations .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect on Viability (%) Apoptosis Induction (%)
PC-3 (Prostate)36.48 (48h)55.2 ± 2.69 (40 µM)38.8 (40 µM)
DU145 (Prostate)59.03 (48h)54.2 ± 2.98 (40 µM)28 (40 µM)
MCF-7 (Breast)5Significant reductionIncreased late apoptosis
HeLa (Cervical)Not specifiedDecreased viabilityMild antagonism with VPA

Note: IC50 values represent the concentration required to inhibit cell viability by 50% after a specified treatment duration.

Case Studies

  • Prostate Cancer :
    A study demonstrated that this compound effectively suppressed the growth of prostate tumor cells, particularly in the PC-3 cell line, where it induced significant apoptosis through caspase-3 activation . The treatment resulted in a marked decrease in VEGF mRNA levels, indicating a potential anti-angiogenic effect.
  • Breast Cancer :
    In MCF-7 cells, this compound not only inhibited cell proliferation but also caused cell cycle arrest at the G2 phase, suggesting its role in disrupting normal cell cycle progression . Additionally, it was shown to be effective against olaparib-resistant tumors, highlighting its potential clinical advantages over earlier PARP inhibitors .
  • Combination Therapies :
    Research indicated that combining this compound with valproic acid (VPA) produced mild antagonistic effects on HeLa cells, suggesting that while this compound is effective alone, its combination with certain agents may require further optimization for enhanced efficacy .

Pharmacokinetics and Toxicity

This compound has been characterized as having a favorable pharmacokinetic profile with oral bioavailability and lower affinity for P-glycoprotein transporters compared to other PARP inhibitors like olaparib. This characteristic may help circumvent resistance mechanisms often encountered in clinical settings . In animal models, this compound has shown better tolerance when combined with chemotherapy than olaparib, indicating its potential for improved therapeutic regimens .

Summary of Findings

This compound represents a significant advancement in PARP inhibitor therapy with distinct advantages over previous generations. Its ability to induce apoptosis through multiple pathways and its efficacy against resistant tumor types make it a promising candidate for further clinical development.

Future Directions

Ongoing research aims to better understand the binding profiles of this compound across different PARP isoforms and its effects on various cancer types. Further clinical trials will be essential to establish optimal dosing strategies and combination therapies that maximize therapeutic outcomes while minimizing adverse effects.

Q & A

Basic Research Questions

Q. What is the primary mechanism of AZD2461 as a PARP inhibitor, and how can its inhibitory activity be experimentally validated?

  • Answer: this compound selectively inhibits PARP1/2 with IC50 values of 5 nM and 2 nM, respectively, but exhibits lower affinity for PARP3 (IC50 = 200 nM) . To validate PARP inhibition, researchers should:

  • Use PARylation assays (e.g., immunoblotting for poly-ADP-ribose polymers) in cells treated with DNA-damaging agents (e.g., hydrogen peroxide or methyl methanesulfonate) .
  • Compare SSB repair inhibition via alkaline COMET assays, where this compound increases comet tail moments in irradiated cells .
  • Confirm target engagement in vivo using radiolabeled probes like [<sup>18</sup>F]this compound for PET imaging in PARP-expressing xenograft models .

Q. How does this compound induce cytotoxicity in PTEN-deficient prostate cancer cells?

  • Answer: this compound exhibits higher efficacy in PTEN-deficient PC-3 cells (IC50 = 36.48 µM at 48 hr) compared to PTEN-expressing DU145 cells (IC50 = 59.03 µM) . Key experimental approaches include:

  • MTT assays to measure proliferation inhibition.
  • Annexin V/PI staining and caspase-3 activity assays to quantify apoptosis (e.g., 38.8% apoptosis in PC-3 vs. 28% in DU145 at 40 µM this compound) .
  • qRT-PCR to assess VEGF downregulation (e.g., 50% reduction in VEGF mRNA in PC-3 cells after 24 hr) .

Advanced Research Questions

Q. How can conflicting data on this compound’s VEGF modulation in DU145 cells be resolved?

  • Answer: While this compound consistently downregulates VEGF in PTEN-deficient PC-3 cells, DU145 cells show variable VEGF expression patterns . To address this:

  • Perform time-course qRT-PCR and ELISA to distinguish transient vs. sustained VEGF suppression.
  • Investigate PTEN-independent pathways (e.g., PI3K/AKT or HIF-1α) using siRNA knockdown or pharmacological inhibitors .
  • Validate findings in orthotopic xenograft models with longitudinal VEGF monitoring via imaging or serum analysis .

Q. What explains this compound’s differential PARP3 selectivity compared to olaparib, and how does this impact therapeutic outcomes?

  • Answer: this compound has 50-fold lower affinity for PARP3 (IC50 = 200 nM) than olaparib (IC50 = 4 nM), reducing its interference with non-homologous end joining (NHEJ) DNA repair . Methodological insights:

  • Use PARP3-specific enzymatic assays (e.g., recombinant PARP3 activity screens) .
  • Compare γH2AX kinetics in BRCA1-deficient cells treated with this compound vs. olaparib to assess NHEJ efficiency .
  • In vivo, this compound shows better hematologic tolerability with chemotherapy in mice but not rats, highlighting species-specific PARP3 roles .

Q. How does this compound overcome P-glycoprotein (P-gp)-mediated resistance observed with olaparib?

  • Answer: this compound is a poor P-gp substrate, unlike olaparib. Experimental validation includes:

  • Efflux assays in P-gp-overexpressing cell lines (e.g., KBA1 vs. KB31), showing minimal this compound resistance (IC50 shift <2-fold) .
  • In vivo efficacy studies in olaparib-resistant BRCA1/p53-deficient tumors, where this compound retains activity without P-gp inhibitors like tariquidar .

Q. What methodologies confirm this compound’s role in synthetic lethality with DNA repair defects beyond BRCA mutations?

  • Answer: this compound synergizes with PTEN loss or HRD (homologous recombination deficiency) via:

  • Clonogenic survival assays in BRCA1-mutant (MDA-MB-436) vs. wild-type (T47D) cells .
  • Combinatorial therapy with valproic acid (VPA), which reduces HR repair capacity in PTEN-mutated PC-3 cells (CI <0.9) but not DU145 .

Methodological Best Practices

  • For in vitro studies: Prioritize 3D spheroid models over monolayer cultures to mimic tumor heterogeneity, as this compound’s efficacy is context-dependent .
  • For PET imaging: Use [<sup>18</sup>F]this compound in PDAC models (e.g., PSN-1 xenografts) with blocking studies (cold this compound reduces uptake to 25%) to assess specificity .
  • For resistance studies: Combine CRISPR screens (e.g., PARP1/2 KO) with this compound treatment to identify bypass mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD2461
Reactant of Route 2
Reactant of Route 2
AZD2461

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.